2-Methyl-1-piperidinoacetylindoline
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Overview
Description
2-Methyl-1-piperidinoacetylindoline is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an indoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-piperidinoacetylindoline typically involves the following steps:
Formation of the Indoline Moiety: The indoline moiety can be synthesized from commercially available anilines through a palladium-catalyzed intramolecular oxidative coupling reaction.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a series of reactions involving the formation of an intermediate, such as a piperidone, followed by reduction and cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-piperidinoacetylindoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base like pyridine.
Major Products Formed
Scientific Research Applications
2-Methyl-1-piperidinoacetylindoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-piperidinoacetylindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The indoline moiety can bind to various biological targets, leading to inhibition or activation of specific pathways. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole-3-carboxylate: Another indole derivative with similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring that exhibit various pharmacological activities.
Uniqueness
2-Methyl-1-piperidinoacetylindoline is unique due to its combined indoline and piperidine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
64140-52-9 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C16H22N2O/c1-13-11-14-7-3-4-8-15(14)18(13)16(19)12-17-9-5-2-6-10-17/h3-4,7-8,13H,2,5-6,9-12H2,1H3 |
InChI Key |
KLRQEEOAFPCZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCCCC3 |
Origin of Product |
United States |
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